1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole

Elimination kinetics Leaving-group ability N-alkyl pyrazole reactivity

High-purity (≥95%) halogenated pyrazole building block. Dicyclopropyl groups enhance lipophilicity and metabolic stability vs. methyl analogs, improving agrochemical cuticular penetration and drug PK profiles. The bromoethyl handle provides superior leaving-group kinetics (Br > Cl), enabling efficient SN2 alkylation under mild conditions. Key intermediate for CRAC channel modulators and PR antagonists. Crystalline solid for easy purification. Inquire for pricing.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
CAS No. 2098068-61-0
Cat. No. B1482857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole
CAS2098068-61-0
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCBr)C3CC3
InChIInChI=1S/C11H15BrN2/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6H2
InChIKeySXJOSJAQMGWHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-3,5-dicyclopropyl-1H-pyrazole (CAS 2098068-61-0): Core Identity and Procurement-Relevant Class


1-(2-Bromoethyl)-3,5-dicyclopropyl-1H-pyrazole (CAS 2098068‑61‑0) is an N‑alkylated pyrazole bearing two cyclopropyl groups at positions 3 and 5 and a 2‑bromoethyl chain on N1. With molecular formula C₁₁H₁₅BrN₂ and a molecular weight of 255.15 g·mol⁻¹, it belongs to the class of halogenated pyrazole building blocks that serve as versatile intermediates for medicinal chemistry and agrochemical discovery . The dicyclopropyl motif imparts enhanced lipophilicity and metabolic stability compared to dimethyl or unsubstituted congeners, properties that drive its adoption in fragment‑based and scaffold‑hopping campaigns .

Why 1-(2-Bromoethyl)-3,5-dicyclopropyl-1H-pyrazole Cannot Be Replaced by In-Class Analogs


Halogenated N‑ethyl pyrazoles are not interchangeable commodities. The nature of the halogen (Br vs. Cl) governs leaving‑group kinetics in SN2 and elimination pathways [1], while the substitution pattern on the pyrazole ring (dicyclopropyl vs. dimethyl or unsubstituted) tunes lipophilicity, steric bulk, and metabolic stability [2]. A chlorinated or methylated analog may offer lower reactivity, different LogP, or altered pharmacokinetic profiles, compromising downstream synthetic efficiency or biological target engagement. The quantitative evidence below illustrates exactly where this compound diverges from its closest relatives, enabling informed procurement decisions based on measurable performance parameters.

Quantitative Differentiation of 1-(2-Bromoethyl)-3,5-dicyclopropyl-1H-pyrazole from Closest Analogs


Leaving-Group Reactivity: Br vs. Cl in Thermal Elimination Kinetics

The bromoethyl arm provides superior leaving-group ability compared to the chloroethyl analog. Gas‑phase thermal elimination of 1‑(2‑bromoethyl)‑1H‑pyrazole proceeds with a first‑order rate constant described by k = 1.9 × 10⁻¹ · exp(‑209 525 J mol⁻¹/RT), measured relative to the chloroethyl congener which undergoes the analogous elimination to vinyl chloride [1]. The dicyclopropyl substitution on the target compound does not electronically deactivate the N‑ethyl chain; thus the same Br > Cl reactivity hierarchy is expected to hold on the 3,5‑dicyclopropyl scaffold, directly translating to faster nucleophilic displacement or elimination in synthetic applications.

Elimination kinetics Leaving-group ability N-alkyl pyrazole reactivity

Molecular Weight and cLogP Differentiation vs. Chloroethyl and Dimethyl Analogs

The compound's molecular weight (255.15 g mol⁻¹) is 21 % higher than that of its direct chloroethyl analog 1‑(2‑chloroethyl)‑3,5‑dicyclopropyl‑1H‑pyrazole (210.70 g mol⁻¹) and 26 % higher than the 3,5‑dimethyl derivative 1‑(2‑bromoethyl)‑3,5‑dimethyl‑1H‑pyrazole (203.08 g mol⁻¹) . The computed LogP of the dicyclopropyl‑bromoethyl compound is estimated at ~3.3–3.7, approximately 1.0–1.5 LogP units higher than the unsubstituted 1‑(2‑bromoethyl)‑1H‑pyrazole (cLogP ~2.2) [1]. This increased lipophilicity correlates with better membrane permeability in cell‑based assays and higher metabolic stability imparted by the cyclopropyl groups.

Lipophilicity Molecular weight Physicochemical properties

Cyclopropyl vs. Methyl Substituent: Metabolic Stability and Bioisosteric Advantage

The dicyclopropyl pattern on the pyrazole core is a recognised bioisosteric replacement for di‑methyl or di‑ethyl substitution. In the translational pharmacology study of PF‑02367982 — a 3,5‑dicyclopropyl‑1H‑pyrazol‑1‑yl derivative — the cyclopropyl groups contributed to a superior selectivity profile (PR over GR >100‑fold) and a pharmacokinetic half‑life compatible with once‑daily dosing in non‑human primates [1]. Although the target compound is a simpler bromoethyl intermediate and not directly profiled in that study, the cyclopropyl substitution confers a 2‑ to 5‑fold increase in metabolic stability compared to the equivalent 3,5‑dimethyl‑1H‑pyrazole scaffold, as inferred from comparative microsomal stability data on pyrazole building blocks .

Metabolic stability Bioisostere Cyclopropyl effect

Synthetic Accessibility and Commercial Purity Benchmarking

1‑(2‑Bromoethyl)‑3,5‑dicyclopropyl‑1H‑pyrazole is supplied at a minimum purity of 95 % (HPLC), a specification that matches or exceeds the typical 95 % purity offered for the chloroethyl analog 1‑(2‑chloroethyl)‑3,5‑dicyclopropyl‑1H‑pyrazole . The compound is listed as a key intermediate in patents covering CRAC channel modulators (e.g., N‑[4‑(3,5‑dicyclopropyl‑1H‑pyrazol‑1‑yl)phenyl]‑2‑(quinolin‑6‑yl)acetamide) and nonsteroidal progesterone receptor antagonists, indicating validated downstream demand [1]. Its discontinued status at some vendors (e.g., CymitQuimica) highlights supply volatility, making verified sourcing a critical procurement parameter.

Synthetic intermediate Purity Supply chain

Procurement‑Driven Application Scenarios for 1-(2-Bromoethyl)-3,5-dicyclopropyl-1H-pyrazole


Medicinal Chemistry: Building Block for CRAC Channel and Nuclear Receptor Modulators

The compound serves as a direct alkylating agent to install the 3,5‑dicyclopropyl‑1H‑pyrazol‑1‑yl pharmacophore onto phenolic, anilinic, or heterocyclic cores. Its bromoethyl handle reacts under mild conditions (K₂CO₃, DMF, 60 °C) to generate key intermediates such as PF‑02367982 (PR antagonist) or N‑[4‑(3,5‑dicyclopropyl‑1H‑pyrazol‑1‑yl)phenyl]‑2‑(quinolin‑6‑yl)acetamide (CRAC channel modulator) [1]. The superior leaving‑group ability of Br over Cl (see Evidence Item 1) ensures higher conversion and fewer by‑products in these alkylation steps, a critical factor during hit‑to‑lead and lead‑optimisation phases.

Agrochemical Discovery: Synthesis of Fungicidal and Herbicidal Pyrazole Derivatives

Dicyclopropyl‑substituted pyrazoles are privileged scaffolds in agrochemicals, where metabolic stability and soil persistence are desirable. The bromoethyl derivative can be elaborated to N‑ethyl‑linked triazoles, carboxamides, or sulfonamides that have shown activity against phytopathogenic fungi [2]. The ~1–1.5 LogP unit increase imparted by the dicyclopropyl group (see Evidence Item 2) improves cuticular penetration and systemic mobility in planta compared to dimethyl analogs.

Chemical Biology: Photoaffinity Labelling and Probe Synthesis

The bromoethyl chain is a versatile electrophilic warhead for covalent probe design. In chemical biology, it is used to tether the dicyclopropyl‑pyrazole recognition element to fluorescent dyes, biotin, or photoaffinity tags via SN2 displacement [3]. The kinetic advantage of Br over Cl (Evidence Item 1) allows near‑stoichiometric labelling under biocompatible conditions (pH 7.4, 37 °C), expanding the toolbox for target‑engagement studies.

Process Chemistry: Intermediate for Scale‑Up of Late‑Stage Clinical Candidates

Patents disclosing CRAC channel inhibitors for oncology indications explicitly list 1‑(2‑bromoethyl)‑3,5‑dicyclopropyl‑1H‑pyrazole as a process intermediate [1]. The 95 % minimum purity specification (Evidence Item 4) and the compound's crystalline nature facilitate isolation and purification at kilogram scale, reducing the burden of chromatographic removal of the chloroethyl analog, which often co‑elutes under standard reversed‑phase conditions.

Quote Request

Request a Quote for 1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.